molecular formula C14H9N5S2 B12924731 2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-amine CAS No. 832080-78-1

2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-amine

Cat. No.: B12924731
CAS No.: 832080-78-1
M. Wt: 311.4 g/mol
InChI Key: IUKPZRHLACDEDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Di(thiazol-2-yl)quinoxalin-6-amine is a heterocyclic compound that features a quinoxaline core substituted with thiazole groups at the 2 and 3 positions, and an amine group at the 6 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-di(thiazol-2-yl)quinoxalin-6-amine typically involves the condensation of o-phenylenediamine with thiazole-2-carboxaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the quinoxaline ring. The amine group can be introduced via nucleophilic substitution reactions using appropriate amine precursors .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to improve yield and purity. Continuous flow synthesis and other advanced techniques may also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3-Di(thiazol-2-yl)quinoxalin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxaline compounds .

Mechanism of Action

The mechanism of action of 2,3-di(thiazol-2-yl)quinoxalin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

2,3-Di(thiazol-2-yl)quinoxalin-6-amine can be compared with other similar compounds, such as:

The uniqueness of 2,3-di(thiazol-2-yl)quinoxalin-6-amine lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogues.

Properties

CAS No.

832080-78-1

Molecular Formula

C14H9N5S2

Molecular Weight

311.4 g/mol

IUPAC Name

2,3-bis(1,3-thiazol-2-yl)quinoxalin-6-amine

InChI

InChI=1S/C14H9N5S2/c15-8-1-2-9-10(7-8)19-12(14-17-4-6-21-14)11(18-9)13-16-3-5-20-13/h1-7H,15H2

InChI Key

IUKPZRHLACDEDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N=C(C(=N2)C3=NC=CS3)C4=NC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.